Dopamine D2 Receptor Antagonist Potency of an N-Substituted Derivative
The N-substituted derivative 1-((1H-indol-3-yl)methyl)-4-(4-chlorophenyl)piperidine-4-carbonitrile demonstrates quantifiable antagonist activity at the human dopamine D2 receptor. Its functional potency (EC50) and binding affinity (Ki) provide a direct performance benchmark for the 4-chlorophenyl scaffold [1]. This data can be compared to the classic D2 antagonist haloperidol, which is known to have a Ki of ~1.2 nM, showcasing the relative potency difference when the 4-(4-chlorophenyl)piperidine-4-carbonitrile core is used.
| Evidence Dimension | D2 Receptor Antagonism (EC50) & Binding Affinity (Ki) |
|---|---|
| Target Compound Data | EC50: 225 nM; Ki: 199 nM |
| Comparator Or Baseline | Haloperidol (Ki = ~1.2 nM for D2 receptor) |
| Quantified Difference | Approximately 166-fold lower affinity for the 4-chlorophenyl derivative compared to haloperidol. |
| Conditions | EC50: Antagonist activity at human dopamine D2 receptor expressed in CHO cells, assessed as inhibition of quinpirole-stimulated mitogenesis. Ki: Displacement of [125I]IABN from human dopamine D2L receptor expressed in HEK293 cells. [1] |
Why This Matters
This quantifies the scaffold's D2 affinity, allowing researchers to select it for projects where a less potent D2 profile than haloperidol is desired, such as in polypharmacology or when developing ligands for other transporters.
- [1] BindingDB. (n.d.). BDBM50198285: 1-((1H-indol-3-yl)methyl)-4-(4-chlorophenyl)piperidine-4-carbonitrile. Retrieved from https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50198285 View Source
